(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
Description
(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a sulfanyl group, and an oxazole ring
Properties
IUPAC Name |
(4E)-4-[[7-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-17-4-9-20(10-5-17)26-29-25(28(31)32-26)16-22-15-21-11-6-19(3)14-24(21)30-27(22)33-23-12-7-18(2)8-13-23/h4-16H,1-3H3/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKWOVLCIPPCF-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(N=C4C=C(C=CC4=C3)C)SC5=CC=C(C=C5)C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(N=C4C=C(C=CC4=C3)C)SC5=CC=C(C=C5)C)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound, such as 4-methylthiophenol, under basic conditions to introduce the sulfanyl group.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate compound with an appropriate aldehyde and an amine under acidic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the oxazole ring, potentially leading to the formation of dihydroquinoline or dihydrooxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline or dihydrooxazole derivatives.
Substitution: Various substituted quinoline or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Oxazole Derivatives: Compounds like oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
What sets (4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its unique combination of a quinoline core, a sulfanyl group, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
